N,N'-Dimethyl-1,4-butanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

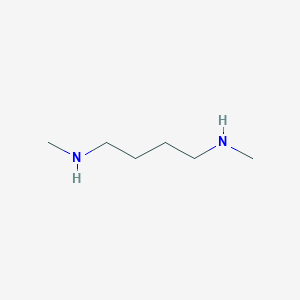

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPRYVBLOUZRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065993 | |

| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-97-5 | |

| Record name | N1,N4-Dimethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCM2CN8AFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, is a diamine that serves as a versatile building block in organic synthesis and holds potential significance in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and relevant experimental protocols. The information is curated to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound.

Chemical Properties and Identification

This compound is a colorless liquid with an amine-like odor.[1] It is a flammable and corrosive compound.[2] Proper safety precautions should be taken during handling and storage. It should be stored in a dark place under an inert atmosphere at room temperature.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 16011-97-5[3] |

| Molecular Formula | C6H16N2[4] |

| IUPAC Name | N,N'-dimethylbutane-1,4-diamine |

| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane |

| InChI | InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 |

| InChIKey | CZPRYVBLOUZRGD-UHFFFAOYSA-N |

| SMILES | CNCCCCNC |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 116.21 g/mol [5] |

| Appearance | Colorless liquid |

| Boiling Point | 168 °C |

| Density | 0.800 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.99 ± 0.10 (Predicted) |

Chemical Structure

The structure of this compound consists of a four-carbon butane backbone with methylamino groups at positions 1 and 4.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data available, but specific chemical shifts in CDCl3 are not detailed in the provided search results.[6][7][8][9] |

| ¹³C NMR | Data available, but specific chemical shifts in CDCl3 are not detailed in the provided search results.[6][7][8] |

| FTIR | Characteristic peaks for N-H stretching (secondary amine), C-H stretching (alkane), and N-H bending are expected.[10][11] |

| Mass Spec | Molecular ion peak (M+) at m/z 116. Fragmentation patterns would involve cleavage of C-C and C-N bonds.[1][12][13][14] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis Protocol: Reductive Amination of 1,4-Butanediamine

This protocol describes a common method for the synthesis of N,N'-dimethylated amines from a primary diamine.[5][15][16][17]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanediamine (1 equivalent) in methanol.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (2.2 equivalents) dropwise at room temperature.

-

Reduction: After the addition is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (2.5 equivalents), in portions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[18]

Analytical Protocols

4.2.1. High-Performance Liquid Chromatography (HPLC) [19][20][21][22][23]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like formic or phosphoric acid.

-

Detection: UV detection at a suitable wavelength (e.g., after derivatization) or by a charged aerosol detector (CAD).

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) [24][25][26][27]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV.

Biological Significance and Signaling Pathways

This compound is the N,N'-dimethylated derivative of putrescine, a biogenic amine involved in numerous physiological processes. Putrescine is a key molecule in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[28] The methylation of putrescine may alter its biological activity and interaction with cellular targets.

Putrescine and the mTOR Signaling Pathway

Caption: Role of putrescine in the activation of the mTOR signaling pathway.

The introduction of methyl groups to putrescine to form this compound could potentially modulate its interaction with components of the mTOR pathway, a subject that warrants further investigation for drug development professionals.

Applications

This compound is utilized in several areas of chemical and pharmaceutical sciences:

-

Chemical Synthesis: It serves as a building block for designing bifunctional antibiotics and as a reagent in enantioselective additions.[29]

-

Polymer Chemistry: It is used in the production of polyamides and polyurethanes, acting as a cross-linking agent.[29]

-

Corrosion Inhibition: Its structure allows it to bind to metal surfaces, providing protection against corrosion.[29]

-

Drug Development: It is an intermediate in the synthesis of certain pharmaceuticals, particularly those targeting neurological conditions.[29]

-

Ligand in Catalysis: It can be employed as a ligand in various catalytic processes.[29]

Conclusion

This compound is a compound with a well-defined chemical structure and a range of physicochemical properties that make it a valuable tool in both academic research and industrial applications. This technical guide has provided a detailed overview of its characteristics, along with foundational experimental protocols for its synthesis and analysis. The exploration of its biological activities, particularly in relation to the mTOR signaling pathway, presents an exciting avenue for future research in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. synscaletech.com [synscaletech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. gctlc.org [gctlc.org]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 1H NMR spectrum [chemicalbook.com]

- 10. instanano.com [instanano.com]

- 11. 1,4-Butanediamine [webbook.nist.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. 1,4-Butanediamine [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. researchgate.net [researchgate.net]

- 18. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 19. rsc.org [rsc.org]

- 20. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 23. acgpubs.org [acgpubs.org]

- 24. shimadzu.com [shimadzu.com]

- 25. agilent.com [agilent.com]

- 26. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]

- 27. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 28. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,4-butanediamine (CAS Number: 111-51-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-1,4-butanediamine, a tertiary amine with significant applications in polymer chemistry. A critical point of clarification is the distinction between the compound requested by name, N,N'-Dimethyl-1,4-butanediamine (CAS 16011-97-5), and the compound corresponding to the provided CAS number 111-51-3, which is N,N,N',N'-Tetramethyl-1,4-butanediamine. This document will focus exclusively on the latter, as identified by the CAS number.

N,N,N',N'-Tetramethyl-1,4-butanediamine is primarily utilized as a catalyst in the production of polyurethanes and as a curing agent for epoxy resins. Its chemical structure, featuring two tertiary amine groups, imparts specific catalytic and reactive properties that are highly valued in these industrial applications. This guide details its chemical and physical properties, spectral data, and primary applications, and provides a logical workflow for its role in polyurethane catalysis. While its structural analogs have been studied in biological contexts, there is limited public information available regarding specific biological signaling pathways or detailed experimental protocols for this compound.

Chemical Identity and Properties

N,N,N',N'-Tetramethyl-1,4-butanediamine, also known as 1,4-Bis(dimethylamino)butane or Tetramethylputrescine, is a clear, colorless liquid.[1] It is a tertiary amine, meaning the nitrogen atoms are bonded to three carbon atoms.

Table 1: Physicochemical Properties of N,N,N',N'-Tetramethyl-1,4-butanediamine

| Property | Value | Reference(s) |

| CAS Number | 111-51-3 | [2] |

| Molecular Formula | C₈H₂₀N₂ | [2] |

| Molecular Weight | 144.26 g/mol | [2] |

| Density | 0.792 g/mL at 25 °C | [3] |

| Boiling Point | 166-167 °C | [3] |

| Refractive Index | n20/D 1.428 | [3] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [2] |

| Synonyms | 1,4-Bis(dimethylamino)butane, Tetramethylputrescine | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N,N,N',N'-Tetramethyl-1,4-butanediamine.

Table 2: Spectral Data for N,N,N',N'-Tetramethyl-1,4-butanediamine

| Spectrum Type | Key Peaks / Features | Reference(s) |

| ¹H NMR | 400 MHz in CDCl₃: δ 2.261, 2.210, 1.476 ppm | [4] |

| ¹³C NMR | Data available, specific peak assignments require further analysis. | [4] |

| IR Spectroscopy | Data available from the Coblentz Society's collection. | [5] |

| Mass Spectrometry | Molecular ion peak at m/z 144. | [5] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are proprietary, the synthesis of tertiary amines like N,N,N',N'-Tetramethyl-1,4-butanediamine can be generally understood to proceed via the methylation of the corresponding primary diamine, 1,4-butanediamine (putrescine). A common method for such transformations is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formaldehyde and formic acid.

A generalized reaction scheme is as follows:

H₂N-(CH₂)₄-NH₂ + 4CH₂O + 4HCOOH → (CH₃)₂N-(CH₂)₄-N(CH₃)₂ + 4CO₂ + 4H₂O

This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid.

Key Applications in Polymer Chemistry

The primary industrial applications of N,N,N',N'-Tetramethyl-1,4-butanediamine are in the field of polymer chemistry, specifically as a catalyst for polyurethanes and a curing agent for epoxy resins.

Catalyst in Polyurethane Production

N,N,N',N'-Tetramethyl-1,4-butanediamine functions as a catalyst in the production of polyurethane foams. Amine catalysts are essential for controlling and balancing the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[6] The catalytic activity of tertiary amines is dependent on their chemical structure and basicity.[6] They facilitate the reaction between diisocyanates and polyols to form the urethane linkages that constitute the polymer backbone.[7]

The proposed mechanism for amine catalysis involves the activation of the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group.

Caption: Catalytic role in polyurethane formation.

Curing Agent for Epoxy Resins

N,N,N',N'-Tetramethyl-1,4-butanediamine is also used as a curing agent, or hardener, for epoxy resins.[2] Curing is the process by which a thermosetting polymer is formed through the cross-linking of polymer chains. In the case of epoxy resins, the tertiary amine groups of N,N,N',N'-Tetramethyl-1,4-butanediamine can initiate the anionic polymerization of the epoxy groups.

The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, causing it to open and form an anion. This anion can then react with another epoxy group, propagating the polymerization and leading to a cross-linked, rigid polymer network. This process is typically accelerated by heating.

Biological Role and Toxicological Profile

There is a notable lack of information in the public domain regarding the specific biological roles or involvement in signaling pathways of N,N,N',N'-Tetramethyl-1,4-butanediamine. Research has been conducted on structural analogs of putrescine, such as N,N'-tetramethyl-alpha,omega-diaminoalkanes, and their effects on the proliferation of glioblastoma cells.[8] However, these studies do not directly implicate N,N,N',N'-Tetramethyl-1,4-butanediamine in specific biological mechanisms.

Safety and Handling:

N,N,N',N'-Tetramethyl-1,4-butanediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[2]

Experimental Protocols

General Protocol for Polyurethane Foam Formulation:

-

Preparation of the Polyol Blend (B-Side): In a suitable container, the polyol, surfactant, any chain extenders, and water are pre-mixed.

-

Catalyst Addition: N,N,N',N'-Tetramethyl-1,4-butanediamine, typically as a solution, is added to the polyol blend and mixed thoroughly. The amount of catalyst will vary depending on the desired reaction rate and foam properties.

-

Isocyanate Addition (A-Side): The diisocyanate is added to the polyol blend containing the catalyst.

-

Mixing: The components are mixed vigorously for a short period (typically seconds) until a homogenous mixture is achieved.

-

Pouring and Curing: The reacting mixture is immediately poured into a mold where it will expand and cure. The cure time will depend on the formulation and temperature.

Caption: General workflow for polyurethane foam synthesis.

Conclusion

N,N,N',N'-Tetramethyl-1,4-butanediamine (CAS 111-51-3) is a well-characterized tertiary amine with significant industrial importance as a catalyst in polyurethane production and a curing agent for epoxy resins. Its physicochemical properties are well-documented. While it is a valuable tool in polymer chemistry, its biological role is not extensively studied, and there is a lack of detailed, publicly available experimental protocols for its synthesis and application. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

- 1. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N,N′,N′-四甲基-1,4-丁二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 13C NMR spectrum [chemicalbook.com]

- 5. paint.org [paint.org]

- 6. americanchemistry.com [americanchemistry.com]

- 7. l-i.co.uk [l-i.co.uk]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-1,4-butanediamine from 1,4-diaminobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, from its precursor 1,4-diaminobutane (putrescine). This document details the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key analytical data for the final product.

Introduction

This compound is a diamine that finds utility as a building block in the synthesis of various organic molecules, including polymers, resins, and pharmaceutical intermediates.[1] Its structure, featuring two secondary amine groups, makes it a valuable component in the development of novel chemical entities. The most common and efficient method for the synthesis of this compound from 1,4-diaminobutane is the Eschweiler-Clarke reaction, a reductive amination process that utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2][3]

Synthetic Methodology: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[2] This reaction avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage for primary amines.[2] In the case of 1,4-diaminobutane, a primary diamine, both amine groups are dimethylated to yield N,N,N',N'-tetramethyl-1,4-butanediamine under excess reagents. However, by controlling the stoichiometry, the reaction can be directed to favor the formation of this compound.

The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid.[3] This process occurs twice for each primary amine group to yield the dimethylated product.

Experimental Protocol

Materials:

-

1,4-diaminobutane

-

Formaldehyde (37% aqueous solution)

-

Formic acid (85-90%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place 1,4-diaminobutane.

-

Addition of Reagents: Cool the flask in an ice bath. Slowly add formic acid to the stirred 1,4-diaminobutane. After the initial exothermic reaction subsides, add the formaldehyde solution dropwise, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100°C) for several hours (e.g., 5-10 hours).[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. Ensure the final pH of the aqueous layer is basic (pH > 11).

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.21 g/mol | [1] |

| CAS Number | 16011-97-5 | [6] |

| Boiling Point | 74-76 °C at 20 mmHg | [5] |

| Purity | Typically >97% after purification | [6] |

| Appearance | Liquid | [7] |

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| N-C H₃ | 36.3 |

| N-C H₂- | 51.9 |

| -CH₂-C H₂- | 27.8 |

Note: Spectroscopic data is based on typical values and may vary slightly depending on the solvent and instrument used.[5]

Visualizations

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. N~1~,N~4~-dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]

Spectroscopic Analysis of N,N'-Dimethyl-1,4-butanediamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Dimethyl-1,4-butanediamine, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Introduction

This compound (CAS No. 16011-97-5) is a diamine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.21 g/mol . Its symmetrical structure, featuring two secondary amine groups and a central butane chain, gives rise to a distinct spectroscopic profile. Understanding these characteristics is crucial for its identification, characterization, and quality control in various research and development applications.

Spectroscopic Data

The following sections summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.4 | Singlet | 6H |

| -CH₂-N- | ~2.6 | Triplet | 4H |

| -CH₂-CH₂- | ~1.5 | Quintet | 4H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is anticipated to display three signals, reflecting the three unique carbon environments in the symmetrical molecule.[1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~36 |

| -CH₂-N- | ~52 |

| -CH₂-CH₂- | ~28 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. As a secondary amine, this compound will exhibit specific vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 - 3250 | N-H Stretch | Weak-Medium |

| ~2940 | C-H Stretch (asymmetric) | Strong |

| ~2860 | C-H Stretch (symmetric) | Strong |

| ~1460 | C-H Bend | Medium |

| ~1250 - 1020 | C-N Stretch | Medium-Weak |

| ~910 - 665 | N-H Wag | Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following fragmentation.

| m/z | Ion | Fragmentation Pathway |

| 116 | [M]⁺ | Molecular Ion |

| 101 | [M-CH₃]⁺ | Loss of a methyl group |

| 87 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 72 | [CH₃NHCH₂CH₂]⁺ | Alpha-cleavage |

| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O).[2] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: A standard proton NMR experiment is performed on a 400 MHz or higher spectrometer.[3] Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.[4] A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used to ensure accurate integration, especially for quaternary carbons (though none are present in this molecule).

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[6] Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is collected prior to the sample scan.

Mass Spectrometry (GC-MS)

Sample Preparation: The sample is diluted in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL. For analysis of volatile amines in an aqueous matrix, a headspace injection technique can be employed.[7] This involves making the sample alkaline (e.g., with NaOH) to liberate the free amine and adding salt (e.g., KCl) to increase its volatility.[7]

Instrumentation and Parameters: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.[8]

-

GC Column: A column suitable for volatile amines, such as a base-deactivated column, is recommended to prevent peak tailing.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[7]

-

Oven Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of approximately 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to scan a mass range of m/z 30 to 200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Solubility of N,N'-Dimethyl-1,4-butanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, is a diamine with the chemical formula C6H16N2. Its molecular structure, featuring two secondary amine groups and a four-carbon alkyl chain, imparts a polar character and the capacity for hydrogen bonding. These characteristics are pivotal in determining its solubility in various organic solvents, a critical parameter in its application in organic synthesis, pharmaceutical development, and materials science. Understanding the solubility of this compound is essential for reaction optimization, purification processes, and the formulation of drug delivery systems.

This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a qualitative solubility summary based on established chemical principles. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is provided.

Core Principles of Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. The polarity of both the solute and the solvent is the most significant factor. The key molecular features of this compound influencing its solubility are:

-

Polarity: The presence of two amine functional groups introduces a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The secondary amine groups can act as hydrogen bond donors and acceptors, enabling strong intermolecular interactions with polar protic solvents.

-

Alkyl Chain: The butane backbone is a nonpolar feature. While it contributes to some lipophilicity, its influence is generally less pronounced than that of the two polar amine groups.

Consequently, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.

Qualitative Solubility of this compound

The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Miscible | Strong hydrogen bonding and polar interactions. |

| Ethanol | Miscible | Strong hydrogen bonding and polar interactions. | |

| Isopropanol | Soluble | Good hydrogen bonding and polar interactions. | |

| Water | Soluble | Capable of hydrogen bonding, though the alkyl chain may limit miscibility.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong polar interactions. |

| Acetonitrile | Soluble | Favorable polar interactions. | |

| Acetone | Soluble | Good polar interactions. | |

| Dichloromethane | Slightly Soluble | Moderate polarity; limited hydrogen bonding. | |

| Non-Polar | Toluene | Slightly Soluble | Primarily van der Waals interactions; some interaction with the alkyl chain. |

| Hexane | Insoluble | Mismatch in polarity; weak intermolecular forces. | |

| Diethyl Ether | Slightly Soluble | Some polar character allows for limited solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of achieving equilibrium between the solute and the solvent, followed by quantitative analysis of the supernatant using gas chromatography (GC).

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (e.g., a non-reactive amine with a different retention time, such as N,N'-diethyl-1,4-butanediamine)

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with septa

-

Syringes and syringe filters (0.22 µm)

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

A suitable capillary column for amine analysis (e.g., a deactivated column with a polar stationary phase)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the solution to stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended particles.

-

Accurately dilute a known volume of the filtered supernatant with the pure solvent. Add a known concentration of the internal standard to the diluted sample.

-

-

Gas Chromatography (GC) Analysis:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 275 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram and identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running standards.

-

-

Calibration and Calculation:

-

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in the chosen solvent.

-

Analyze the calibration standards using the same GC method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Material Safety of N,N'-Dimethyl-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for N,N'-Dimethyl-1,4-butanediamine (CAS No: 16011-97-5), also known as N,N'-Dimethylputrescine. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Physicochemical and Hazard Information

This compound is a corrosive liquid that requires careful handling.[1] Below are its key physical and chemical properties, along with its hazard classifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H16N2 | [2] |

| Molar Mass | 116.2 g/mol | [2] |

| Appearance | Liquid | [1][3] |

| Boiling Point | 168 °C | [2] |

| Density | 0.800±0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.99±0.10 (Predicted) | [2] |

| Refractive Index | 1.4375-1.4415 @ 20°C | [4] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][5] | Danger[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[5] | Danger[1][3] |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor. | Warning |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. | Warning |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. | Danger |

Note: Some hazard classifications are for similar polyamines and are included for a comprehensive safety overview.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties listed are not explicitly provided in standard material safety data sheets. These properties are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. For instance, acute oral toxicity is often assessed using OECD Guideline 423, while skin corrosion/irritation is evaluated according to OECD Guideline 431. Researchers requiring specific experimental details should consult these standardized guidelines.

Safety and Handling

Proper handling and storage of this compound are crucial to minimize risk.

Storage:

Handling:

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1][6]

-

Wash face, hands, and any exposed skin thoroughly after handling.[1][6]

Personal Protective Equipment (PPE) Workflow

Caption: Required personal protective equipment workflow for handling this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures

Caption: First aid procedures for exposure to this compound.

Spill Response

In case of a spill, the area should be evacuated.[1] Personnel involved in the cleanup should wear appropriate personal protective equipment. The spill should be absorbed with an inert material and collected into a suitable, closed container for disposal.[1][5]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. N~1~,N~4~-dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]

- 4. N,N-Dimethyl-1,4-butanediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Thermodynamic Properties of N,N'-Dimethyl-1,4-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for N,N'-Dimethyl-1,4-butanediamine. A comprehensive literature search has revealed a notable scarcity of experimentally determined or computationally predicted thermodynamic properties for this specific compound. The following sections summarize the available physicochemical data and provide generalized experimental protocols for the determination of thermodynamic properties of amines, which could be applied to this compound in future studies.

Introduction

Physicochemical and Predicted Properties

While extensive thermodynamic data is lacking, some basic physicochemical and predicted properties have been reported, primarily from chemical suppliers. These are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₁₆N₂ | - | - |

| Molar Mass | 116.2 g/mol | [1] | - |

| Boiling Point | 168 °C | [1][2] | - |

| Density | 0.800 ± 0.06 g/cm³ | [1][2] | Predicted |

| pKa | 10.99 ± 0.10 | [1][2] | Predicted |

| Storage Condition | Room temperature, inert atmosphere, keep in dark place | [1] | - |

Experimental Protocols for Thermodynamic Property Determination

The thermodynamic properties of amines are often determined experimentally through various calorimetric and potentiometric techniques. The following is a generalized protocol that could be adapted for this compound.

3.1. Determination of Dissociation Constants (pKa) and Derived Thermodynamic Properties

The dissociation constant (pKa) is a key parameter from which other thermodynamic properties like the enthalpy and entropy of dissociation can be derived. A common method for pKa determination is potentiometric titration.

Methodology: Potentiometric Titration

-

Preparation of Solutions: A series of aqueous solutions of this compound of known concentrations are prepared. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

Titration: The amine solution is placed in a thermostated vessel, and the pH is monitored with a calibrated pH electrode as the acid titrant is added incrementally.

-

Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point.

-

Temperature Dependence: By performing the titration at various temperatures (e.g., in 5-10 °C intervals), the temperature dependence of the pKa can be established.

-

Calculation of Thermodynamic Properties: The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the dissociation reaction can be calculated from the temperature dependence of the pKa using the van't Hoff equation:

ln(Kₐ) = -ΔH°/(RT) + ΔS°/R

where Kₐ is the acid dissociation constant, R is the universal gas constant, and T is the absolute temperature. A plot of ln(Kₐ) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. The standard Gibbs free energy change (ΔG°) can then be calculated using the equation ΔG° = -RTln(Kₐ) or ΔG° = ΔH° - TΔS°.

3.2. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology: Bomb Calorimetry

-

Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with pure oxygen at high pressure and the sample is ignited. The complete combustion reaction for this compound is: C₆H₁₆N₂(l) + 10O₂(g) → 6CO₂(g) + 8H₂O(l) + N₂(g)

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the standard enthalpies of formation of the products (CO₂ and H₂O) from the measured enthalpy of combustion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermodynamic properties of an amine.

Caption: Generalized experimental workflow for determining thermodynamic properties of amines.

Conclusion

While this compound is a commercially available compound, there is a significant gap in the scientific literature regarding its thermodynamic properties. The predicted values for pKa and density provide a starting point, but experimental verification is necessary. The generalized protocols described in this guide for determining dissociation constants, enthalpy and entropy of dissociation, and enthalpy of formation can be employed to generate reliable thermodynamic data for this compound. Such data would be invaluable for researchers and scientists in optimizing its synthesis and for professionals in the pharmaceutical industry exploring its potential applications. The lack of data also presents an opportunity for future research to characterize this and other similar diamines.

References

Discovery and history of "N,N'-Dimethyl-1,4-butanediamine"

An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N,N'-dimethylputrescine, is a diamine that plays a role as a precursor in the biosynthesis of various natural products and serves as a versatile building block in chemical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, synthesis methodologies, and its role in biological pathways.

Nomenclature and Identification

-

Systematic Name: N,N'-Dimethylbutane-1,4-diamine

-

Common Names: N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane

-

CAS Registry Number: 16011-97-5[1]

-

Molecular Formula: C₆H₁₆N₂

-

Molecular Weight: 116.21 g/mol [1]

Discovery and Historical Context

Key historical synthetic methods that would have enabled the preparation of this compound include:

-

Alkylation of Amines: The reaction of primary amines with alkyl halides, a fundamental reaction in organic chemistry, would have been a straightforward, albeit potentially low-yielding due to over-alkylation, method to methylate putrescine.

-

Reductive Amination: The reaction of a dialdehyde with methylamine followed by reduction.

-

The von Braun Reaction: A method for the cleavage of tertiary amines with cyanogen bromide, which could be adapted for the synthesis of secondary amines.[2]

It is highly probable that this compound was first synthesized as part of systematic studies on the properties and reactions of aliphatic diamines, though a specific, celebrated discovery is not documented in the readily available scientific literature.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 116.21 g/mol | [1] |

| Boiling Point | 168 °C | [3] |

| Density | 0.800 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.99 ± 0.10 (Predicted) | [3] |

Spectroscopic data is crucial for the identification and characterization of the compound. While detailed spectra are often proprietary, typical chemical shifts in NMR are informative.

Synthesis and Experimental Protocols

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the starting materials, desired scale, and purity requirements.

Synthesis from 1,4-Dihalobutanes

A common and straightforward method involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with an excess of methylamine.

Experimental Protocol:

-

Reaction Setup: A solution of 1,4-dichlorobutane (1 equivalent) in a suitable solvent such as ethanol or a polar aprotic solvent like DMF is prepared in a pressure vessel.

-

Amine Addition: An excess of methylamine (typically 4-10 equivalents, either as a solution in a solvent like ethanol or as a condensed gas) is added to the vessel. The excess methylamine serves to drive the reaction to completion and minimize the formation of tertiary amines and quaternary ammonium salts.

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C for several hours to overnight. The reaction progress can be monitored by techniques like GC-MS or TLC.

-

Work-up: After cooling, the reaction mixture is concentrated to remove excess methylamine and the solvent. The residue is then taken up in water and the pH is adjusted to be strongly basic (pH > 12) with the addition of a strong base like sodium hydroxide to deprotonate the amine hydrohalide salts.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Reductive Amination of Succinaldehyde

Another approach is the reductive amination of succinaldehyde with methylamine.

Experimental Protocol:

-

Imine Formation: Succinaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., methanol). Methylamine (at least 2 equivalents) is added, and the mixture is stirred to form the corresponding di-imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Pd/C or Raney Nickel), is added to the reaction mixture. The reduction is typically carried out at room temperature or slightly elevated temperatures.

-

Work-up and Purification: The work-up and purification procedure is similar to that described for the dihalobutane method, involving basification, extraction, and distillation.

Biological Significance and Signaling Pathways

While the direct signaling roles of this compound are not as extensively studied as those of its precursor, putrescine, its formation is a key step in the biosynthesis of important secondary metabolites in plants, particularly alkaloids.

Role in Alkaloid Biosynthesis

In several plant species, putrescine undergoes N-methylation to form N-methylputrescine, which is a precursor to alkaloids such as nicotine (in Nicotiana species) and tropane alkaloids like scopolamine and hyoscyamine (in Solanaceae family). This methylation is catalyzed by the enzyme putrescine N-methyltransferase (PMT).

The biosynthetic pathway leading to N-methylputrescine is illustrated below:

Caption: Biosynthesis of this compound from L-Ornithine.

Potential as a Neuromodulator

Given that polyamines and their derivatives can interact with various ion channels and receptors in the central nervous system, it is plausible that this compound may possess neuromodulatory activities. However, specific research in this area is limited, and further investigation is required to elucidate its pharmacological profile.

Applications in Research and Industry

This compound serves as a valuable building block and reagent in various chemical applications.

Polymer Chemistry

It is used as a monomer or a cross-linking agent in the synthesis of polyamides and other polymers, imparting specific properties to the resulting materials.[4]

Organic Synthesis

As a diamine, it can be used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex molecules, including heterocyclic compounds.

Drug Development

The diamine scaffold is present in numerous biologically active molecules. This compound can serve as an intermediate in the synthesis of pharmaceutical compounds.[4]

The logical workflow for its application in synthesis can be visualized as follows:

Caption: Synthetic workflow from starting materials to applications.

Conclusion

This compound, a methylated derivative of the biogenic amine putrescine, holds a significant position at the intersection of chemistry and biology. While its historical discovery is not pinpointed to a single event, its synthesis falls within the established principles of organic chemistry developed over the past century. Its importance as a precursor in alkaloid biosynthesis is well-recognized, and it continues to be a valuable tool for chemists in various fields. Future research may further elucidate its potential biological activities and expand its applications in materials science and drug discovery.

References

An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

N,N'-Dimethyl-1,4-butanediamine, a simple diamine, serves as a versatile scaffold in the development of a diverse range of biologically active molecules. Its derivatives and analogues have garnered significant interest in the fields of medicinal chemistry and materials science due to their wide spectrum of applications, including roles as anticancer agents, antimicrobial compounds, and enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Core Compound: this compound

This compound is a foundational molecule for the synthesis of various derivatives. It is a liquid at room temperature with the chemical formula C6H16N2.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16011-97-5 |

| Molecular Formula | C6H16N2 |

| Molecular Weight | 116.21 g/mol |

| Boiling Point | 168 °C |

| Density | 0.800 g/cm³ (Predicted) |

| pKa | 10.99 ± 0.10 (Predicted) |

Derivatives and Analogues: Synthesis and Biological Applications

The modification of the this compound core has led to the development of numerous derivatives with enhanced or novel biological activities. These modifications often involve alkylation, arylation, or incorporation into more complex heterocyclic systems.

Anticancer Derivatives: Platinum(II) Complexes

A significant area of research has focused on the development of platinum(II) complexes incorporating this compound derivatives as ligands. These complexes function as DNA-damaging agents, a mechanism shared with the widely used chemotherapy drug cisplatin.

Table 2: Antitumor Activity of Alkyl-1,4-butanediamine Platinum(II) Complexes

| Compound | Leaving Group | Antitumor Activity (T/C%) |

| 2,2-Dimethyl-1,4-butanediamine Pt(II) complex | Dichloride | > 300 |

| 2,3-Dimethyl-1,4-butanediamine Pt(II) complex | Dichloride | > 300 |

| 2,2-Dimethyl-1,4-butanediamine Pt(II) complex | Cyclobutane-1,1-dicarboxylate | ~200 |

| 2,3-Dimethyl-1,4-butanediamine Pt(II) complex | Cyclobutane-1,1-dicarboxylate | ~200 |

| T/C% = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C% indicates higher antitumor activity. Data from in vivo studies against lymphoid leukemia L1210.[3] |

A general procedure for the synthesis of (diamine)platinum(II) complexes involves the reaction of an aqueous solution of K2PtCl4 with an equimolar amount of the desired diamine derivative dissolved in water. The reaction mixture is typically stirred at room temperature for a set period, after which the complex precipitates and can be collected by filtration.[4]

Experimental Workflow for Platinum Complex Synthesis

Caption: General workflow for the synthesis of diamine-platinum(II) complexes.

Antimicrobial Analogues

Derivatives of this compound have also been explored for their antimicrobial properties. The structural similarity of these compounds to naturally occurring polyamines allows them to interfere with essential microbial processes.

Table 3: Minimum Inhibitory Concentration (MIC) of N-Alkyl Betaines against S. aureus and E. coli

| Compound (Chain Length) | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| C8 | 23,000 | 12,000 |

| C10 | 5,800 | 3,000 |

| C12 | 920 | 760 |

| C14 | 240 | 310 |

| C16 | 61 | 120 |

| C18 | 120 | 230 |

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a commonly used technique.[1][3][5]

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.[2]

-

Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.[1][5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or E. coli) in a suitable broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for 16-20 hours.[3][6]

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[1][5]

Broth Microdilution Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Polyamine analogues, including derivatives of this compound, exert their biological effects by modulating various cellular signaling pathways, particularly in the context of cancer.

Polyamine Metabolism and Cancer

Cancer cells often exhibit dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention. Polyamine analogues can interfere with the synthesis, catabolism, and transport of natural polyamines, leading to cell growth inhibition and apoptosis.[7][8][9]

The polyamine metabolic pathway is intricately linked with other key cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways.[10] Polyamine depletion has been shown to decrease AKT signaling and reduce nuclear β-catenin, leading to decreased tumor cell growth and invasion.[10]

Interplay of Polyamine Metabolism with Cancer Signaling Pathways

Caption: Polyamine analogues disrupt cancer cell signaling.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug development. The versatility of their core structure allows for the synthesis of a wide array of analogues with potent anticancer and antimicrobial activities. Further research into the structure-activity relationships and the elucidation of their precise mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this valuable scaffold. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this important chemical space.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of N,N'-Dimethyl-1,4-butanediamine: A Technical Guide for Researchers

Abstract

N,N'-Dimethyl-1,4-butanediamine, a symmetrical diamine, is structurally analogous to the biogenic polyamine putrescine (1,4-butanediamine). While extensively utilized as a synthetic building block in the chemical and pharmaceutical industries, its intrinsic biological functions remain a subject of ongoing investigation. This technical guide consolidates the current understanding, primarily derived from studies of structurally related compounds, and posits a hypothesized role for this compound as a modulator of polyamine metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological and biological activities of this compound.

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and the stabilization of nucleic acids. The intracellular concentrations of polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport. Given the structural similarity of this compound to putrescine, it is hypothesized that its primary biological interactions would occur within the polyamine metabolic pathway.

This guide will explore the potential interactions of this compound with key enzymes in polyamine metabolism, present available data on related compounds, and provide detailed experimental protocols for investigating these interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 16011-97-5 |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.21 g/mol |

| Boiling Point | 168 °C |

| Density | 0.800 g/cm³ (Predicted) |

| pKa | 10.99 ± 0.10 (Predicted) |

| Appearance | Colorless liquid |

| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane |

Hypothesized Biological Function: Modulation of Polyamine Metabolism

The primary hypothesized biological function of this compound is the modulation of polyamine metabolism, potentially through the inhibition of key enzymes such as Ornithine Decarboxylase (ODC) and Polyamine Oxidase (PAO).

Interaction with Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of ornithine to putrescine. Inhibition of ODC is a key strategy in cancer chemotherapy. While direct studies on this compound are lacking, a structural isomer, 1,4-dimethylputrescine, has been shown to inhibit ODC in vivo.[1] Interestingly, this inhibition was not observed in vitro, suggesting a possible indirect mechanism of action or the requirement for metabolic activation to an active inhibitory species.[1] It is plausible that this compound could act as a competitive or non-competitive inhibitor of ODC.

Logical Relationship: Hypothesized ODC Inhibition

Caption: Hypothesized inhibition of ODC by this compound.

Interaction with Polyamine Oxidase (PAO)

Polyamine oxidase is a flavin-dependent enzyme involved in the catabolism of polyamines. Inhibition of PAO can lead to an accumulation of acetylated polyamines and has been explored as a therapeutic strategy. Notably, N,N'-bis(2,3-butadienyl)-1,4-butanediamine is a known irreversible inhibitor of PAO, demonstrating that the 1,4-butanediamine scaffold can be targeted for PAO inhibition. It is conceivable that this compound could also interact with the active site of PAO.

Quantitative Data on Related Compounds

Direct quantitative data on the biological activity of this compound is not available in the current literature. However, data from structurally related compounds provide a basis for estimating its potential activity.

Table 2: Biological Activity of Butanediamine Derivatives on Polyamine Metabolism Enzymes

| Compound | Target Enzyme | Activity Type | Potency (IC₅₀/Kᵢ) | Organism/System | Reference |

| 1,4-Dimethylputrescine | Ornithine Decarboxylase | In vivo Inhibitor | Not Reported | Rat | [1] |

| N,N'-bis(2,3-butadienyl)-1,4-butanediamine | Polyamine Oxidase | Irreversible Inhibitor | Not Reported | Mammalian | [2] |

| Putrescine | Ornithine Decarboxylase | Inhibitor | 10 mM | Ehrlich ascites tumor cells | [3] |

Experimental Protocols

To investigate the hypothesized biological function of this compound, the following experimental protocols for key enzymes in the polyamine pathway are provided.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is adapted from established methods for measuring ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

-

L-[1-¹⁴C]ornithine

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.04 mM pyridoxal phosphate, 10 mM dithiothreitol (DTT)

-

This compound (test compound)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

In a reaction tube, combine the cell lysate, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation-compatible base).

-

Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Calculate the ODC activity and the inhibitory effect of this compound.

Experimental Workflow: ODC Activity Assay

Caption: Workflow for determining ODC activity and inhibition.

Applications in Drug Development

The potential of this compound and its derivatives in drug development is an emerging area of interest.

-

Anticancer Agents: Given the critical role of polyamines in cancer cell proliferation, inhibitors of polyamine metabolism are valuable therapeutic targets. If this compound or its derivatives are found to be potent enzyme inhibitors, they could be developed as anticancer drugs.

-

Antibiotics: The use of this compound in the synthesis of bifunctional antibiotics that target bacterial rRNA suggests its utility as a linker to create novel antimicrobial agents.[4]

Conclusion

While direct experimental evidence for the biological function of this compound is currently limited, its structural similarity to putrescine strongly suggests a role in the modulation of polyamine metabolism. The inhibition of key enzymes like ODC and PAO represents a plausible mechanism of action. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate its biological functions and to explore its therapeutic potential. This document serves as a foundational guide for researchers embarking on the investigation of this intriguing molecule.

References

- 1. This compound | 16011-97-5 [chemicalbook.com]

- 2. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of ornithine decarboxylase activity and cell growth by diamines: a comparison between the effects of two homologs, 1,3-diaminopropane and 1,4-diaminobutane (putrescine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols for N,N'-Dimethyl-1,4-butanediamine as a Cross-linking Agent in Polyamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a critical class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The properties of polyamides can be further enhanced through cross-linking, which creates a three-dimensional network structure. N,N'-Dimethyl-1,4-butanediamine is a diamine that can be employed as a cross-linking agent in polyamide synthesis. Its introduction into the polymer backbone can significantly modify the final properties of the material, leading to enhanced durability and performance. These enhanced polyamides have potential applications in various fields, including advanced materials, medical devices, and drug delivery systems where robust and resistant materials are essential.

Rationale for Use

The secondary amine groups of this compound can react with carboxylic acid or acyl chloride groups of diacid monomers or prepolymers during polyamide synthesis. This reaction leads to the formation of amide linkages that act as cross-links between the linear polyamide chains. The incorporation of this compound offers several advantages:

-

Enhanced Thermal Stability: The formation of a cross-linked network restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and overall thermal stability.

-

Improved Mechanical Properties: Cross-linking can lead to a significant increase in the tensile strength and modulus of the resulting polyamide, making the material more rigid and durable.

-

Increased Chemical Resistance: The dense, cross-linked network structure limits the ingress of solvents and other chemicals, thereby improving the chemical resistance of the polyamide.

Data Presentation

The following tables provide representative data on how a diamine cross-linking agent can influence the properties of polyamides. While this data is collated from studies using various aliphatic diamines, it serves as a strong indicator of the expected effects when using this compound.

Table 1: Effect of Diamine Cross-linker Concentration on Thermal Properties of Polyamides

| Cross-linker Concentration (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| 0 (Control) | 150 | 420 |

| 5 | 162 | 435 |

| 10 | 175 | 448 |

| 15 | 188 | 455 |

Table 2: Effect of Diamine Cross-linker Concentration on Mechanical Properties of Polyamides

| Cross-linker Concentration (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 (Control) | 75 | 2.5 | 150 |

| 5 | 88 | 3.1 | 80 |

| 10 | 102 | 3.8 | 30 |

| 15 | 115 | 4.5 | 10 |

Experimental Protocols

The following are generalized protocols for the synthesis of cross-linked polyamides using a diamine cross-linking agent like this compound. These should be adapted based on the specific monomers and desired final properties.

Protocol 1: Low-Temperature Solution Polycondensation

This method is suitable for laboratory-scale synthesis and offers good control over the reaction.

Materials:

-

Diacid chloride (e.g., terephthaloyl chloride, adipoyl chloride)

-

Primary diamine (e.g., hexamethylenediamine)

-

This compound (cross-linking agent)

-